(2-Chloro-6-fluorobenzyl)cyclopropylamine

Sigma Receptor Pharmacology CNS Research

Sourcing an inconsistent cyclopropylamine building block introduces uncontrolled steric and electronic variables, jeopardizing sigma receptor SAR programs. This compound eliminates that risk with verified identity and potent target engagement. - Defined sigma receptor affinity (IC50 1.40 nM) ensures reproducible pharmacological profiling. - The cyclopropylamine handle enables rapid library diversification via alkylation or acylation. - Available with certified analytical data, serving as a reliable reference standard for method validation.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
CAS No. 625437-36-7
Cat. No. B183228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-fluorobenzyl)cyclopropylamine
CAS625437-36-7
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CC1NCC2=C(C=CC=C2Cl)F
InChIInChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
InChIKeyVNFABSKAJCALBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-6-fluorobenzyl)cyclopropylamine Overview


(2-Chloro-6-fluorobenzyl)cyclopropylamine (CAS 625437-36-7) is a substituted benzylamine derivative characterized by a unique 2-chloro-6-fluorobenzyl moiety attached to a cyclopropylamine group [1]. This compound, also identified as N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol , represents a distinct chemical scaffold. Its specific substitution pattern and the strained cyclopropylamine ring confer unique electronic and steric properties, making it a valuable building block in medicinal chemistry and a subject of interest as a high-affinity sigma receptor ligand [2]. The compound is primarily available through custom synthesis and specialty chemical vendors, underscoring its role as a specialized research tool rather than a commodity chemical .

Sigma receptor binding Ligand binding assays and target engagement studies
Medicinal chemistry building block High-purity HCl salt supports amine functionalization workflows
Analytical reference Calibration standard for HPLC, LC-MS, and GC-MS methods

(2-Chloro-6-fluorobenzyl)cyclopropylamine: Why Generic Substitution Fails


For a scientific user, procuring (2-Chloro-6-fluorobenzyl)cyclopropylamine (CAS 625437-36-7) over an unbranded or close analog is a critical decision point due to the profound impact of its specific molecular topology on biological activity and synthetic utility. The combination of a 2-chloro-6-fluorobenzyl group with a cyclopropylamine is not a generic motif. This precise arrangement creates a unique pharmacophore with defined electronic and steric properties that cannot be replicated by other halogen-substituted benzylamines or simple cyclopropylamines . The specific binding affinity for biological targets, such as the sigma receptor with a reported IC50 of 1.40 nM, is a direct consequence of this exact structure [1]. Any deviation, such as using a 4-chloro or 2,6-difluoro analog, would result in a different molecular shape, electron distribution, and ultimately, a different biological profile and synthetic reactivity. Substituting with a generic, structurally related compound introduces an uncontrolled variable that can invalidate a research program or lead to the failure of a critical synthetic step . The evidence below quantifies why this specific CAS registry number is the non-negotiable choice for projects requiring this exact chemical space.

Halogen substitution mismatch
Different halogen pattern (e.g., 4-chloro or 2,6-difluoro) alters electronic profile and sigma receptor recognition.
Amine scaffold variability
Replacing cyclopropylamine with other amines may change steric constraints and binding affinity.
Salt form interchangeability
Using free base instead of HCl salt may introduce handling variability and stoichiometric uncertainty.

(2-Chloro-6-fluorobenzyl)cyclopropylamine: Quantitative Evidence Guide


Sigma Receptor Binding Affinity

A critical and quantifiable point of differentiation for (2-Chloro-6-fluorobenzyl)cyclopropylamine is its established high affinity for the sigma receptor, a target of significant interest in neuropharmacology and CNS drug discovery. Unlike many other cyclopropylamine or benzylamine derivatives which show weak or non-specific binding, this compound demonstrates potent interaction with the sigma receptor [1]. The reported IC50 value of 1.40 nM provides a clear, numerical benchmark for its activity. While direct head-to-head comparisons with close structural analogs are not available in the same experimental context, this value places it among high-affinity ligands and distinguishes it from the majority of in-class compounds for which no comparable affinity data exist, or for which the reported affinity is several orders of magnitude weaker. This specific data point is a key differentiator, as it identifies a clear and potent biological activity for a compound that is often categorized simply as a chemical building block .

Sigma Binding Affinity
Assay context
IC50 1.40 nM
Supports sigma-1 receptor binding studies
Radioligand displacement assay, guinea pig cerebellum
Sigma Receptor Pharmacology CNS Research Ligand Binding Neuropharmacology

High-Purity HCl Salt for Synthesis

A critical procurement differentiator is the availability and well-characterized nature of its hydrochloride salt form, N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride (CAS 1050213-37-0). While the free base (CAS 625437-36-7) is a liquid or low-melting solid, the HCl salt is a stable, crystalline powder that is significantly easier to handle, weigh accurately, and store . Commercially, this salt is readily available with a certified purity of 95% or greater, as confirmed by multiple reputable vendors . This specific, high-purity salt form (MF: C10H12Cl2FN, MW: 236.11 g/mol) is the direct functional equivalent of the target free base for the vast majority of synthetic applications, ensuring reproducible stoichiometry and minimizing impurities that could derail sensitive reactions. This provides a clear, practical advantage over sourcing the less-stable free base or attempting to synthesize the salt in-house without analytical verification .

HCl Salt Purity
Data to verify
≥95% (crystalline solid)
Supports reproducible synthetic stoichiometry
Supplier-certified purity; independent verification advised
Organic Synthesis Medicinal Chemistry Building Block Salt Form Reagent

(2-Chloro-6-fluorobenzyl)cyclopropylamine: Application Scenarios


HTS for Sigma Receptor Modulators

The well-defined, high-affinity binding of (2-Chloro-6-fluorobenzyl)cyclopropylamine to the sigma receptor (IC50 = 1.40 nM) makes it an ideal tool compound for inclusion in focused or diversity-based screening libraries [1]. It can serve as a potent reference agonist/antagonist for assay development and validation, or as a starting point for a medicinal chemistry campaign targeting the sigma receptor for neurological or psychiatric disorders. Its quantifiable potency ensures that any observed activity in a screen is against a background of known, high-affinity binding .

Cyclopropylamine-Based Pharmacophore Synthesis

The unique cyclopropylamine moiety is a versatile synthetic handle for building more complex molecules. In a medicinal chemistry setting, this compound can be employed as a key building block for parallel synthesis or combinatorial chemistry. The amine can be readily functionalized through alkylation, acylation, or reductive amination, allowing for the rapid exploration of structure-activity relationships (SAR) around the 2-chloro-6-fluorobenzyl core . The commercial availability of the high-purity HCl salt (CAS 1050213-37-0) ensures that this core scaffold can be reliably incorporated into diverse chemical libraries without the need for a de novo synthesis of the starting material .

Reference Standard for Analytical and Forensic Chemistry

Due to its well-defined structure and the availability of certified analytical data (e.g., from suppliers like Alfa Chemistry or Fluorochem), (2-Chloro-6-fluorobenzyl)cyclopropylamine serves as a valuable reference standard . It can be used to calibrate analytical instruments (HPLC, LC-MS, GC-MS), to develop and validate new analytical methods for similar substituted benzylamines, or as a certified reference material in forensic toxicology for identifying related substances. Its distinct and documented physicochemical properties (e.g., boiling point of 259.8°C, density of 1.23 g/cm³) provide robust data points for method development .

Application
Selection Property
Validation Focus
Sigma receptor screening
Sigma-1 binding affinity
Affinity assay reproducibility
Pharmacophore synthesis
Amine functionalization handle
Stoichiometric accuracy and purity
Analytical reference standard
Defined physicochemical profile
Method calibration and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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